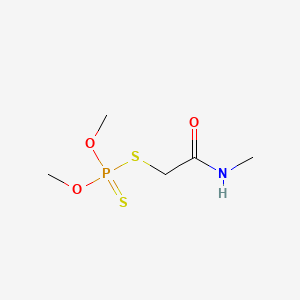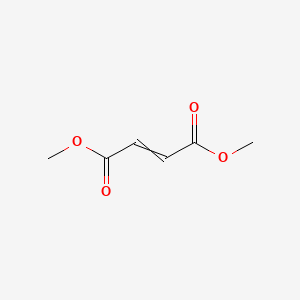
Dipiproverine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipiproverine is an alpha-amino acid ester known for its antispasmodic properties and is used as an anticholinergic drug . It is primarily used to treat conditions involving muscle spasms and other related disorders.
Preparation Methods
Dipiproverine can be synthesized starting from ®-(-)-phenylpiperidin-1-yl-acetic acid. The process involves the transformation of phenylacetic acid derivatives . The synthesis can be carried out by reacting ®-(-)-α-phenylglycine with 1,5-dibromopentane in the presence of sodium bicarbonate and ethanol at temperatures between 40°C and 50°C to avoid racemization . Industrial production methods typically involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dipiproverine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dipiproverine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds.
Biology: It is studied for its effects on biological systems, particularly its anticholinergic properties.
Medicine: It is used to treat muscle spasms and related disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Dipiproverine exerts its effects by acting as an anticholinergic agent. It blocks the action of acetylcholine on muscarinic receptors, leading to a reduction in muscle spasms and other related symptoms . The molecular targets include muscarinic receptors in the nervous system, and the pathways involved are those related to cholinergic signaling.
Comparison with Similar Compounds
Dipiproverine is unique compared to other similar compounds due to its specific structure and anticholinergic properties. Similar compounds include:
Bietamiverine: Another anticholinergic agent with a similar structure.
Phenylpiperidine derivatives: These compounds share structural similarities and have related pharmacological activities.
This compound stands out due to its specific efficacy in treating muscle spasms and its well-defined synthetic routes.
Properties
CAS No. |
117-30-6 |
|---|---|
Molecular Formula |
C20H30N2O2 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-phenyl-2-piperidin-1-ylacetate |
InChI |
InChI=1S/C20H30N2O2/c23-20(24-17-16-21-12-6-2-7-13-21)19(18-10-4-1-5-11-18)22-14-8-3-9-15-22/h1,4-5,10-11,19H,2-3,6-9,12-17H2 |
InChI Key |
CGYQGGSMYNXXIV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)N3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dipiproverine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B1670668.png)








